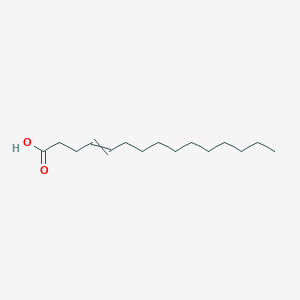
Pentadec-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadec-4-enoic acid is a monounsaturated fatty acid with the molecular formula C15H28O2. It is characterized by a double bond between the fourth and fifth carbon atoms in its 15-carbon chain. This compound is part of a broader class of unsaturated fatty acids, which are known for their various applications in different fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentadec-4-enoic acid can be synthesized through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. These undergo ester exchange and rearrangement reactions under the influence of a catalyst to form pentadec-4-enoic ester. Subsequent hydrolysis, acidification, layering, and rectification in an alkaline medium yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic rearrangement of pentenoic acids. This process typically uses noble metal catalysts such as platinum or palladium to facilitate the conversion. The resulting product is then purified through various techniques to achieve the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Pentadec-4-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: This process involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated fatty acids.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are often employed.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Aplicaciones Científicas De Investigación
Pentadec-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various chemical compounds and as a reagent in organic synthesis.
Biology: This compound is studied for its role in cellular processes and its potential effects on metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic benefits, including anti-inflammatory and anticancer properties.
Industry: This compound is used in the production of specialty chemicals, lubricants, and surfactants
Mecanismo De Acción
The mechanism of action of pentadec-4-enoic acid involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, influence membrane fluidity, and affect signal transduction pathways. These interactions can lead to changes in cellular processes such as inflammation, apoptosis, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- Pent-2-enoic acid
- Pent-3-enoic acid
- Hexadec-4-enoic acid
Uniqueness
Pentadec-4-enoic acid is unique due to its specific chain length and the position of the double bond. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propiedades
Número CAS |
66086-78-0 |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
pentadec-4-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h11-12H,2-10,13-14H2,1H3,(H,16,17) |
Clave InChI |
STFWYFQCNSNCOA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


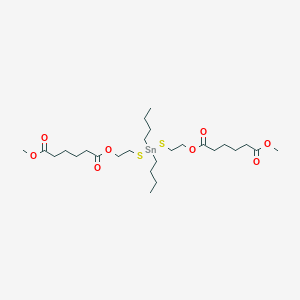
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
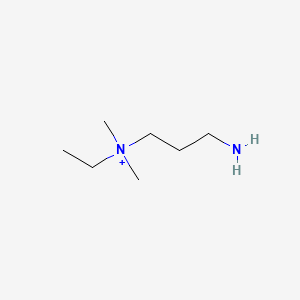
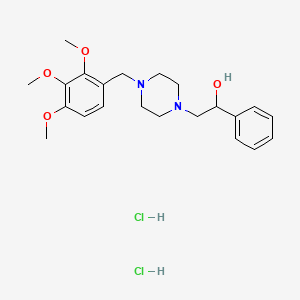

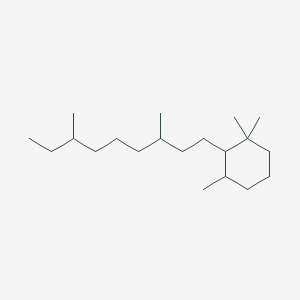
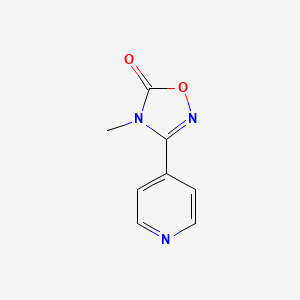
![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
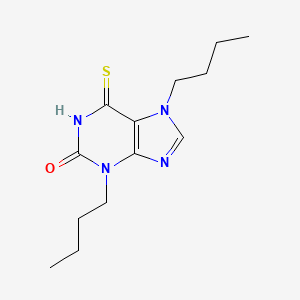
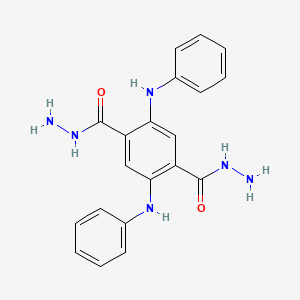
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)

![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
